molecular formula C21H18FN5OS B2424887 N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852373-80-9

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2424887
CAS No.: 852373-80-9
M. Wt: 407.47
InChI Key: ORXZABVABZOYJF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine ring, a fluorophenyl group, and a dimethylphenyl group

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-3-4-14(2)17(11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZABVABZOYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and amines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridazine core and the fluorophenyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison: N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to its combination of a triazolopyridazine ring, a fluorophenyl group, and a dimethylphenyl group This structural complexity differentiates it from simpler compounds like 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, which lacks the triazolopyridazine core

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight406.42 g/mol
Molecular FormulaC21H19FN6O2
LogP1.8562
Polar Surface Area75.474 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The structure features a triazole-pyridazine core linked to a sulfanyl acetamide moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a screening of a drug library on multicellular spheroids, it was identified as a promising anticancer agent. The compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value indicative of its potency in inhibiting cell proliferation .

Mechanism of Action:
The mechanism through which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it may interact with enzymes involved in cell cycle regulation and apoptosis.

COX-II Inhibition

The compound has also been studied for its inhibitory effects on cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and pain pathways. Research indicates that derivatives similar to this compound can exhibit selective COX-II inhibition with minimal ulcerogenic effects .

Inhibition Potency:
While specific IC50 values for this compound were not detailed in the available literature, related compounds have shown IC50 values as low as 0.011 μM against COX-II . This suggests that modifications to the structure could enhance its anti-inflammatory properties.

Case Studies

  • Anticancer Efficacy : In a study assessing multiple compounds for their anticancer effects on spheroid models of cancer cells, this compound was found to significantly reduce cell viability compared to controls .
  • Inhibition Studies : A comparative analysis of various benzamide derivatives indicated that modifications similar to those in this compound led to enhanced selectivity towards COX-II inhibition without severe side effects .

Q & A

Q. Optimization Strategies :

  • Use HPLC (High Performance Liquid Chromatography) for purity assessment (>98% target) and iterative solvent recrystallization (e.g., ethanol/water mixtures) .
  • Monitor reaction kinetics (e.g., TLC, in-situ IR) to minimize byproducts. Adjust catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) and temperature gradients (60–120°C) to enhance yields .

Advanced: How can kinetic and thermodynamic studies resolve stability challenges of this compound under physiological conditions?

Answer :
Methodological Framework :

  • Accelerated Stability Testing : Expose the compound to pH gradients (1–13) and elevated temperatures (25–60°C) to simulate physiological or storage conditions. Quantify degradation via LC-MS .
  • Thermodynamic Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life. For example, a ΔG‡ < 80 kJ/mol suggests rapid hydrolysis of the sulfanyl group at pH 7.4 .
  • Solid-State Stability : Perform X-ray crystallography to assess crystal packing effects; amorphous forms may degrade faster than crystalline polymorphs .

Data Contradictions : Discrepancies in half-life (t₁/₂) across studies often arise from solvent polarity (e.g., DMSO vs. aqueous buffer) or oxygen sensitivity. Use inert atmospheres (N₂/Ar) during assays .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Q. Answer :

  • ¹H/¹³C NMR : Assign signals for the triazolo-pyridazine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and acetamide methyl groups (δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-S bond ≈ 1.81 Å) and dihedral angles to confirm spatial orientation of substituents .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₀FN₅OS₂) with <5 ppm error .

Table 1 : Key Spectroscopic Benchmarks

TechniqueExpected DataReference
¹H NMR (DMSO-d⁶)δ 8.4 ppm (triazolo H), δ 2.3 ppm (CH₃)
X-raySpace group P2₁/c, Z = 4

Advanced: How can contradictory IC₅₀ values in kinase inhibition assays be reconciled?

Answer :
Root Causes :

  • Assay Variability : Differences in ATP concentrations (10–1000 µM) or incubation times (15–60 mins) alter apparent IC₅₀ .
  • Off-Target Effects : Use selectivity profiling (e.g., kinase panel screens) to identify non-specific binding to homologs (e.g., EGFR vs. HER2).

Q. Resolution Strategies :

  • Dose-Response Refinement : Conduct 8-point dilution series (0.1–100 µM) with triplicate measurements. Apply Hill slope analysis to detect cooperative binding anomalies .
  • Cellular Context : Compare IC₅₀ in cell-free (purified kinase) vs. cell-based assays; membrane permeability or efflux pumps may reduce efficacy in vivo .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Q. Answer :

  • Kinase Inhibition : The triazolo-pyridazine scaffold mimics ATP-binding motifs in kinases (e.g., CDK2, Aurora B). Docking studies suggest H-bonding with hinge region residues (e.g., Glu81/Lys83) .
  • Epigenetic Modulation : Fluorophenyl and dimethylphenyl groups may intercalate into DNA or bind histone deacetylases (HDACs), as seen in analogs targeting Lin-28/let-7 pathways .

Table 2 : Reported Targets for Analogous Compounds

TargetBinding Affinity (Kd)Structural Motif InvolvedReference
CDK2120 nMTriazolo-pyridazine core
Lin-28/let-7IC₅₀ = 0.8 µMFluorophenyl substituent

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer :
Computational Workflow :

QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with logP and clearance rates. Fluorine atoms enhance metabolic stability (CYP3A4 resistance) .

Molecular Dynamics (MD) : Simulate binding poses in solvated kinase domains (e.g., 100 ns trajectories) to optimize hydrogen-bond networks .

ADMET Prediction : Use tools like SwissADME to prioritize derivatives with ≤5 violations of Lipinski’s rules and low hERG inhibition risk (IC₅₀ >10 µM) .

Case Study : Methyl-to-ethoxy substitution on the phenyl ring reduced plasma protein binding from 92% to 78%, improving free fraction in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.